2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound is a chromeno-pyrrole-dione derivative characterized by a complex polycyclic framework. Key structural features include:
- Core structure: A chromeno[2,3-c]pyrrole-3,9-dione scaffold, which combines benzopyran and pyrrole moieties fused with a diketone system.
- A 3-ethoxyphenyl group at position 1, which may enhance lipophilicity and influence receptor binding. A 7-fluoro substituent on the chromene ring, likely improving bioavailability and modulating electronic properties.
Properties
Molecular Formula |
C25H19FN2O5S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H19FN2O5S/c1-4-32-16-7-5-6-14(10-16)20-19-21(30)17-11-15(26)8-9-18(17)33-22(19)24(31)28(20)25-27-12(2)23(34-25)13(3)29/h5-11,20H,4H2,1-3H3 |
InChI Key |
NJQGUSVAEFRGCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)C)C)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs identified in the evidence, focusing on substituent variations and their implications:
Table 1: Structural and Functional Comparison
Key Findings :
Heterocyclic Moieties: The target compound’s 1,3-thiazole group (electron-deficient due to the acetyl substituent) contrasts with Analog 2’s 1,3,4-thiadiazole, which has an additional nitrogen atom. This difference could alter hydrogen-bonding capacity and solubility .
Aromatic Substituents :
- The 3-ethoxyphenyl group in the target compound lacks the steric hindrance of Analog 1’s 4-benzyloxy group, possibly improving target engagement kinetics .
- Analog 2’s 4-isopropylphenyl substituent introduces greater hydrophobicity, which might enhance membrane penetration but reduce aqueous solubility .
Synthetic Considerations :
- highlights heterocyclization methods for pyrrolo-thiazolo systems, suggesting that the target compound’s synthesis may involve similar steps (e.g., condensation of hydrazine derivatives with carbonyl compounds) .
Research Implications and Gaps
- Electronic vs. Steric Effects : The principle of isovalency () implies that substituents with similar electron configurations but differing steric profiles (e.g., ethoxy vs. benzyloxy) may yield divergent biological activities despite comparable electronic properties .
- Unanswered Questions: No direct biological data (e.g., IC₅₀ values) are provided in the evidence, limiting mechanistic conclusions. Further studies on enzyme inhibition or cytotoxicity are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
